

Fraxetin: A Technical Guide to its Applications in Traditional and Modern Medicine

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Compound of Interest

Compound Name: **Fraxetin**

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Abstract

Fraxetin (7,8-dihydroxy-6-methoxycoumarin), a key bioactive coumarin primarily isolated from Cortex Fraxini, has a long history of use in traditional medicine for treating ailments such as dysentery, conjunctivitis, and excessive leukorrhea.^[1] Modern pharmacological research has unveiled a broad spectrum of its therapeutic properties, including anti-inflammatory, antioxidant, anticancer, neuroprotective, and hepatoprotective effects.^{[2][3]} This technical guide provides a comprehensive overview of the scientific evidence supporting the use of **fraxetin**, with a focus on its mechanisms of action at the molecular level. Detailed experimental protocols and quantitative data from preclinical studies are presented to facilitate further research and drug development.

Traditional and Herbal Medicine Applications

Cortex Fraxini, also known as Qinpi in Chinese, is the dried bark of several species of ash trees (*Fraxinus* spp.) and has been used in traditional Chinese medicine for over two millennia.^[1] Its primary applications have been for conditions characterized by heat and dampness, such as diarrhea, dysentery, and eye inflammation. **Fraxetin**, along with other coumarins like esculetin and esculetin, is considered one of the principal active constituents responsible for the therapeutic effects of Cortex Fraxini.^[1]

Quantitative Pharmacological Data

The following tables summarize the quantitative data from various in vitro and in vivo studies on **fraxetin**, highlighting its therapeutic potential across different disease models.

Table 1: In Vitro Anticancer Activity of **Fraxetin** (IC50 Values)

Cell Line	Cancer Type	IC50 (μM)	Reference
FM55P	Human Malignant Melanoma	32.42 ± 4.21	[2]
FM55M2	Human Malignant Melanoma	46.04 ± 4.17	[2]
A375	Human Malignant Melanoma	44.03 ± 12.02	[2]
SK-MEL 28	Human Malignant Melanoma	73.16 ± 7.38	[2]
HCC827	Non-Small Cell Lung Cancer	20.12	[2]
H1650	Non-Small Cell Lung Cancer	22.45	[2]
U251	Glioma	~100-200	[1]
U87	Glioma	~100-200	[1]
DU145	Prostate Cancer	>40 (significant inhibition)	[4]
MCF-7	Breast Cancer	20, 40, 60 (significant inhibition)	[5]
Huh7	Hepatocellular Carcinoma	~20	[6]
Hep3B	Hepatocellular Carcinoma	~50	[6]

Table 2: In Vivo Dosage and Efficacy of **Fraxetin**

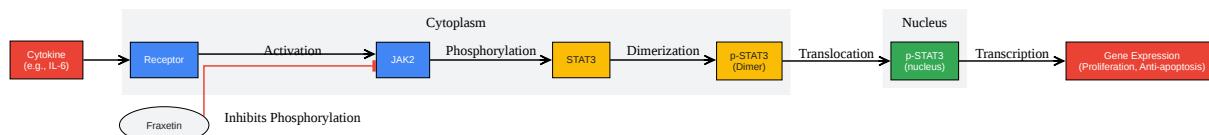
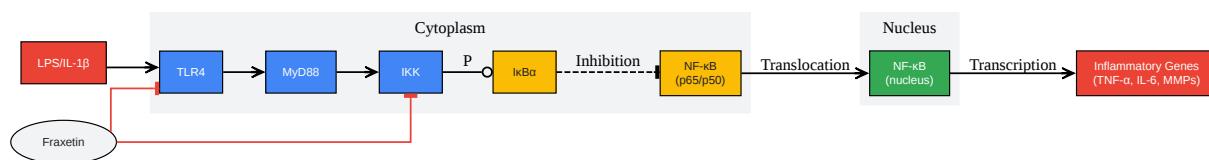
Animal Model	Disease Model	Dosage	Efficacy	Reference
Nude Mice	Glioma Xenograft	30 mg/kg (intragastric)	Significant decrease in tumor volume and weight	[1]
Rats	Carbon Tetrachloride-induced Liver Fibrosis	25 mg/kg, 50 mg/kg	Ameliorated liver damage and fibrosis	[7]
Mice	Chronic Unpredictable Stress	20, 40, 60 mg/kg (oral)	Attenuated memory impairment and depressive-like behavior	[8][9]
Mice	Dextran Sulphate Sodium-induced Colitis	10, 30, 60 mg/kg	Attenuated body weight loss, colon length reduction, and tissue damage	[10]
Rats	Monosodium Iodoacetate-induced Osteoarthritis	Not specified	Protected cartilage against destruction	[11]

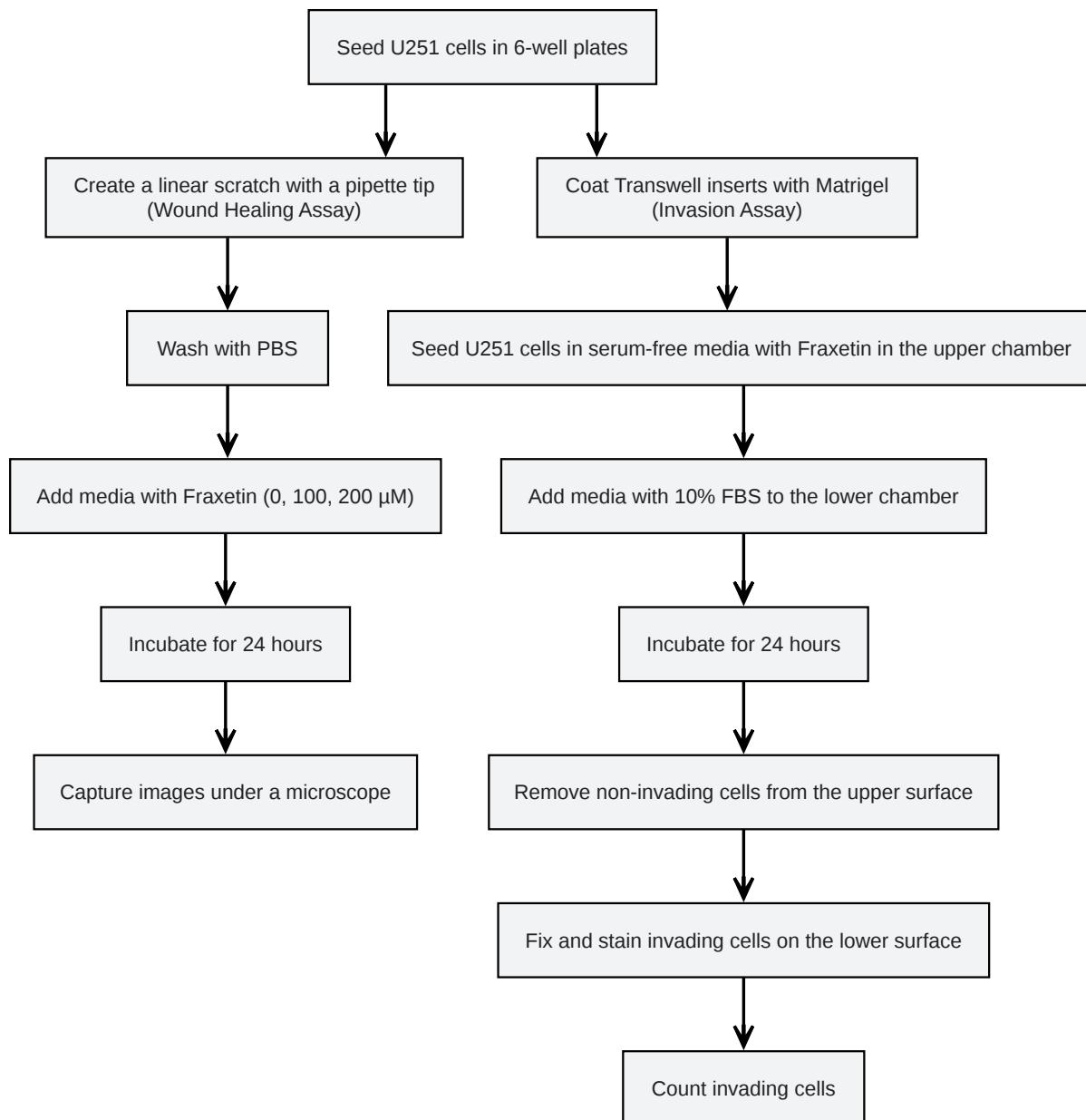
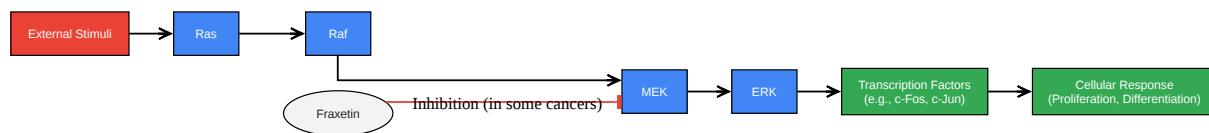
Key Signaling Pathways Modulated by Fraxetin

Fraxetin exerts its diverse pharmacological effects by modulating several key intracellular signaling pathways. The following diagrams illustrate the primary mechanisms of action.

Anti-inflammatory and Anti-arthritic Effects via TLR4/NF- κ B Pathway

In the context of inflammation, particularly in osteoarthritis, **fraxetin** has been shown to inhibit the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88)/Nuclear factor-kappa B (NF- κ B) signaling pathway.[11] By downregulating this pathway, **fraxetin** reduces the production of pro-inflammatory cytokines such as TNF- α and IL-6, and matrix-degrading enzymes like MMP-13, thereby protecting chondrocytes from apoptosis and degradation.[11]





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